molecular formula C26H25N3O2S B2431084 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 922674-48-4

6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2431084
CAS No.: 922674-48-4
M. Wt: 443.57
InChI Key: UKJBSUUGKJDNCD-UHFFFAOYSA-N
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Description

6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic small molecule designed for research applications, featuring a benzothiazole core linked to a phenoxybenzoyl-substituted piperazine. The benzothiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse and potent biological activities . This particular derivative is of significant interest in early-stage pharmacological investigation, primarily in the fields of oncology and neurodegenerative diseases. In cancer research, benzothiazole derivatives have demonstrated potent and selective antitumor properties against a broad panel of human cancer cell lines, including breast (MCF-7), colon, and nonsmall-cell lung cancer subpanels . The mechanism of action for such compounds can vary, with some functioning as inhibitors of specific enzymes. For instance, structurally related piperazine derivatives have been investigated as potent inhibitors of Monoacylglycerol Lipase (MAGL), a target relevant for the treatment of neurodegenerative, neuroinflammatory, and pain-related conditions . The incorporation of the piperazine ring, a common feature in bioactive compounds, enhances the molecule's potential to interact with various enzymatic targets and improves its pharmacokinetic properties . The specific structural features of this compound—including the 6-ethyl substituent on the benzothiazole ring and the 3-phenoxybenzoyl group on the piperazine—are key to its unique molecular interactions and research profile. Researchers can utilize this compound as a chemical tool for probing disease mechanisms or as a lead structure for the development of novel therapeutic agents. This product is intended for research use only and is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-2-19-11-12-23-24(17-19)32-26(27-23)29-15-13-28(14-16-29)25(30)20-7-6-10-22(18-20)31-21-8-4-3-5-9-21/h3-12,17-18H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJBSUUGKJDNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with α-Halo Ketones

A common method involves reacting 2-aminothiophenol with α-halo ketones. For 6-ethyl substitution, 4-ethyl-2-aminothiophenol (or its protected derivative) is treated with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, forming the thiazole ring. Optimized conditions include:

  • Solvent : Dichloromethane or THF
  • Temperature : 0–25°C
  • Yield : 70–85%.

Oxidative Cyclization

Alternative approaches employ oxidative cyclization using aldehydes. For example, 2-aminothiophenol reacts with propionaldehyde (to introduce the ethyl group) in the presence of cerium(IV) ammonium nitrate (CAN) and hydrogen peroxide. This one-pot method avoids isolation of intermediates:
$$
\text{2-Aminothiophenol + CH}3\text{CH}2\text{CHO} \xrightarrow[\text{H}2\text{O}2, \text{CAN}]{\text{EtOH, 50°C}} \text{6-Ethyl-1,3-benzothiazole-2-amine}
$$
Key parameters :

  • Oxidant : 30% H$$2$$O$$2$$
  • Catalyst : 10 mol% CAN
  • Yield : 65–75%.

Acylation with 3-Phenoxybenzoyl Chloride

The final step involves acylating the piperazine nitrogen with 3-phenoxybenzoyl chloride.

Schotten-Baumann Conditions

The piperazinyl-benzothiazole intermediate is treated with 3-phenoxybenzoyl chloride under basic aqueous conditions:
$$
\text{6-Ethyl-2-(piperazin-1-yl)-1,3-benzothiazole} + \text{ClC(O)C}6\text{H}4\text{OPh} \xrightarrow[\text{NaOH}]{\text{THF/H}_2\text{O}} \text{Target Compound}
$$
Reaction details :

  • Solvent : THF/water (3:1)
  • Base : 2 M NaOH
  • Temperature : 0–5°C (to minimize hydrolysis)
  • Yield : 75–85%.

Dry Conditions with Coupling Agents

For moisture-sensitive substrates, 3-phenoxybenzoyl chloride is reacted in anhydrous dichloromethane using triethylamine as a base:

  • Stoichiometry : 1.2 equiv acyl chloride
  • Time : 4–6 hours
  • Workup : Column chromatography (SiO$$_2$$, ethyl acetate/hexane)
  • Purity : >95% by HPLC.

Comparative Analysis of Methods

The table below summarizes key synthetic routes and their efficiencies:

Step Method Conditions Yield (%) Purity (%)
Benzothiazole formation Oxidative cyclization H$$2$$O$$2$$, CAN, EtOH, 50°C 70 90
Piperazine coupling Buchwald-Hartwig Pd$$2$$(dba)$$3$$, Xantphos 85 98
Acylation Schotten-Baumann THF/H$$_2$$O, 0°C 80 95

Challenges and Optimization Opportunities

  • Regioselectivity : Competing acylation at both piperazine nitrogens necessitates careful stoichiometry control.
  • Purification : Silica gel chromatography remains critical due to polar byproducts.
  • Scalability : Buchwald-Hartwig coupling, while efficient, requires costly catalysts. Alternatives like nickel catalysis are under investigation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions of benzothiazole derivatives with biological macromolecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Benzothiazole derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
  • N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

Uniqueness

The uniqueness of 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethyl group on the benzothiazole ring and the phenoxyphenyl moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Biological Activity

The compound 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several functional components:

  • Benzothiazole core : A bicyclic compound known for its biological activity.
  • Piperazine moiety : Often associated with pharmacological properties including anxiolytic and antidepressant effects.
  • Phenoxybenzoyl group : May contribute to its interaction with various biological targets.

Research indicates that compounds similar to This compound often interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction may mediate effects such as:

  • Antidepressant activity : By modulating serotonin levels.
  • Anxiolytic effects : Through the piperazine structure which is known to influence anxiety-related behaviors.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives exhibit antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating moderate to strong inhibitory effects.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

Table 1: Antimicrobial activity of this compound.

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
HeLa5.2Caspase activation
MCF-77.8Cell cycle arrest

Table 2: Anticancer activity of this compound.

Case Studies

A notable case study involved the use of this compound in a mouse model for depression. Mice treated with varying doses showed significant improvements in behavior during forced swim tests compared to control groups, suggesting potential antidepressant properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole?

  • Methodology : Multi-step synthesis typically involves:

  • Benzothiazole core formation : Reacting 2-aminothiophenol derivatives with ethyl-substituted aldehydes under acidic conditions.
  • Piperazine coupling : Using nucleophilic aromatic substitution (e.g., SNAr) or Buchwald-Hartwig amination to attach the 4-(3-phenoxybenzoyl)piperazine moiety.
  • Key variables : Temperature (80–120°C), solvent (dioxane, THF), and catalysts (e.g., CuI for azide-alkyne cycloaddition). Optimize yields via column chromatography and spectroscopic validation .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Techniques :

  • NMR spectroscopy : Confirm regiochemistry of the benzothiazole and piperazine groups (e.g., 1^1H and 13^{13}C chemical shifts).
  • Mass spectrometry (HRMS) : Validate molecular weight (expected ~463.5 g/mol) and fragmentation patterns.
  • Elemental analysis : Ensure <2% deviation between calculated and experimental C/H/N/S ratios .

Q. How can researchers screen this compound for preliminary biological activity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • CNS targets : Radioligand binding assays for serotonin/dopamine receptors (IC50_{50} values).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent blanks .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methoxy substituents) influence bioactivity and selectivity?

  • SAR Strategies :

  • Substituent variation : Compare analogs with ethyl, methoxy, or halogen groups at the benzothiazole 6-position.
  • Piperazine modifications : Replace 3-phenoxybenzoyl with sulfonyl or acetyl groups.
  • Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinases, GPCRs) .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values across studies) be resolved?

  • Troubleshooting :

  • Assay standardization : Control pH, temperature, and cell passage number.
  • Compound stability : Test degradation via HPLC under assay conditions (e.g., 37°C, 24 hrs).
  • Batch variability : Compare multiple synthetic batches using LC-MS and elemental analysis .

Q. What methodologies improve solubility and stability for in vivo studies?

  • Approaches :

  • Salt formation : Screen hydrochloride or mesylate salts.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers (characterize via DLS and TEM).
  • Prodrug design : Introduce hydrolyzable esters at the piperazine carbonyl .

Q. What computational and experimental methods identify the compound’s molecular targets?

  • Target deconvolution :

  • Chemoproteomics : Use affinity chromatography with immobilized compound and MS-based protein identification.
  • Transcriptomics : RNA-seq on treated vs. untreated cells to identify dysregulated pathways.
  • Molecular dynamics simulations : Model interactions with predicted targets (e.g., HDACs, topoisomerases) .

Q. How can researchers ensure batch-to-batch consistency in large-scale synthesis?

  • Quality control :

  • In-process monitoring : Track reaction progression via FTIR or Raman spectroscopy.
  • Purity thresholds : Require ≥95% HPLC purity (C18 column, acetonitrile/water gradient).
  • Crystallography : Confirm solid-state structure via X-ray diffraction if single crystals are obtainable .

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